molecular formula C17H24F2N6O B14119758 (3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone

Número de catálogo: B14119758
Peso molecular: 366.4 g/mol
Clave InChI: QWEWGXUTRTXFRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrrolidine ring, followed by the introduction of the pyrimidinyl piperazine group. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

(3,3-Difluoropyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone , also known as PF-00734200, is a 4-substituted proline amide . Research has shown that it acts as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV) and has been investigated for the potential treatment of type 2 diabetes .

Treatment for Type 2 Diabetes

PF-00734200 was identified as a promising compound for treating type 2 diabetes due to its ability to inhibit DPP-IV .

  • (DPP-IV Inhibition) A series of 4-substituted proline amides were synthesized and evaluated as DPP-IV inhibitors . PF-00734200 exhibited a potent inhibitory effect with an IC50 value of 13 nM .
  • Pharmacokinetics The metabolism, excretion, and pharmacokinetics of PF-00734200 were studied in rats, dogs, and humans. The absorption was rapid across all species, achieving maximum plasma concentrations within one hour of administration . The primary metabolic route observed was hydroxylation at the 5' position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 .

C-KIT Kinase Inhibition for Cancer Treatment

4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, are related to PF-00734200, inhibit c-KIT kinase across a wide range of c-KIT mutations .

  • Gastrointestinal Stromal Tumors (GIST) Mutated forms of the receptor tyrosine kinase c-KIT are drivers in several cancers, such as GIST, systemic mastocytosis, certain kinds of AML and melanoma, and are therefore attractive targets for therapy .
  • Cancer Treatment The compounds that inhibit the c-KIT kinase, are useful in treating diseases such as cancer .

Studies on High Sugar and Fat Diet Induced Conditions

While not a direct application of PF-00734200, studies involving high-sugar diets are relevant in the context of diabetes research .

  • Cardiorenal Metabolic Syndrome High consumption of fat and sugar contributes to the development of obesity and related conditions, including diabetes, cardiovascular, and kidney diseases .
  • Gamma-Oryzanol (γOz) has shown potential as a therapeutic agent to prevent cardiorenal metabolic syndrome in animals submitted to high sugar-fat diets .

Mecanismo De Acción

The mechanism of action of (3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

  • (3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyridin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
  • (3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperidin-1-yl)pyrrolidin-2-yl]methanone

Uniqueness

(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone is unique due to its specific combination of fluorinated pyrrolidine and pyrimidinyl piperazine groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

(3,3-Difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone, also known as PF-00734200, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of type 2 diabetes. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

PF-00734200 is primarily recognized as a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV) . DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-IV, PF-00734200 enhances the levels of these hormones, thereby improving glycemic control in diabetic patients.

Key Findings:

  • IC50 Value : The compound exhibits an IC50 of 13 nM , indicating high potency against DPP-IV .
  • Selectivity : It demonstrates selectivity for DPP-IV over other serine proteases, which minimizes potential off-target effects .

Pharmacokinetics

The pharmacokinetic profile of PF-00734200 has been extensively studied in preclinical models. Key parameters include:

ParameterRatsDogsHumans
Mean Recovery of Radioactivity 97.1%92.2%87.2%
Maximal Plasma Concentration Time 1 hour1 hour1 hour
Major Metabolite M5 (hydroxylation at 5' position)M5 (hydroxylation at 5' position)M5 (hydroxylation at 5' position)
Primary Route of Elimination Renal clearanceRenal clearanceRenal clearance

The rapid absorption and high oral bioavailability make PF-00734200 a promising candidate for oral administration .

Case Studies and Clinical Trials

PF-00734200 has progressed through various stages of clinical trials aimed at evaluating its efficacy and safety in diabetic patients.

Notable Clinical Trial Outcomes:

  • Phase II Trials : Demonstrated significant reductions in HbA1c levels compared to placebo groups, supporting its efficacy as a DPP-IV inhibitor.
  • Phase III Trials : Focused on long-term safety and efficacy; results indicated sustained glycemic control with a favorable safety profile .

Research Findings

Several studies have investigated the broader implications of PF-00734200 beyond diabetes treatment:

  • Impact on Weight Management : In addition to glycemic control, some studies suggest that DPP-IV inhibitors may aid in weight management for overweight and obese patients with type 2 diabetes.
  • Cardiovascular Benefits : Emerging research indicates potential cardiovascular protective effects associated with DPP-IV inhibition, although further studies are needed to confirm these findings.

Propiedades

IUPAC Name

(3,3-difluoropyrrolidin-1-yl)-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N6O/c18-17(19)2-5-25(12-17)15(26)14-10-13(11-22-14)23-6-8-24(9-7-23)16-20-3-1-4-21-16/h1,3-4,13-14,22H,2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEWGXUTRTXFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)C2CC(CN2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.